![molecular formula C17H18N2O3 B3004669 5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide CAS No. 2034497-32-8](/img/structure/B3004669.png)
5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” consists of a five-membered isoxazole ring attached to a cyclopropyl group, an isochroman group, and a carboxamide group.Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a significant moiety. The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Scientific Research Applications
Drug Discovery and Development
Isoxazoles are a significant class of five-membered heterocycles found in many commercially available drugs. Their structural diversity allows them to bind to various biological targets, making them valuable in drug discovery . The compound could potentially be used to develop new medications with improved efficacy and safety profiles.
Anticancer Research
Isoxazole derivatives have shown promise in anticancer research. They can be designed to target specific pathways involved in cancer cell proliferation and survival . The compound’s structure could be modified to enhance its anticancer properties, potentially leading to the development of new cancer therapies.
Anti-inflammatory and Analgesic Applications
The isoxazole ring is known to impart anti-inflammatory and analgesic properties to molecules . As such, “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be explored for its potential use in treating inflammatory diseases and pain management.
Antimicrobial and Antiviral Agents
Isoxazole compounds have been studied for their antimicrobial and antiviral activities. Modifications to the isoxazole core can lead to the development of new agents that combat resistant strains of bacteria and viruses . This compound could contribute to the fight against infectious diseases.
Neurogenesis and Neuroprotective Effects
Isoxazole derivatives have been identified as inducers of neurogenesis, which is the process of generating new neurons in the brain . This property can be harnessed for treating neurodegenerative diseases or brain injuries. The compound could be investigated for its neuroprotective effects and ability to promote brain health.
Catalysis and Green Chemistry
Isoxazoles are also used in catalysis, particularly in metal-free synthetic routes. The development of eco-friendly synthetic strategies for isoxazoles is crucial for sustainable chemistry practices . “5-cyclopropyl-N-(isochroman-3-ylmethyl)isoxazole-3-carboxamide” could be a key player in creating greener catalytic processes.
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(15-8-16(22-19-15)11-5-6-11)18-9-14-7-12-3-1-2-4-13(12)10-21-14/h1-4,8,11,14H,5-7,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBMQFZEBTRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CC4=CC=CC=C4CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.